molecular formula C12H16N2O4S B2429994 N-(3-acetylphenyl)morpholine-4-sulfonamide CAS No. 890605-59-1

N-(3-acetylphenyl)morpholine-4-sulfonamide

Cat. No. B2429994
CAS RN: 890605-59-1
M. Wt: 284.33
InChI Key: RRYHPOHPJCRSDP-UHFFFAOYSA-N
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Description

“N-(3-acetylphenyl)morpholine-4-sulfonamide” is a chemical compound that contains a sulfonamide group, which is a common feature in many pharmaceuticals . Sulfonamides are known for their antibacterial properties and are used in a variety of drugs .


Synthesis Analysis

While specific synthesis methods for this compound are not available, sulfonamides are generally synthesized by reacting aniline derivatives with sulfonyl chlorides . The exact method would depend on the specific structures of the reactants and the desired sulfonamide product .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a morpholine ring (a six-membered ring with one oxygen and one nitrogen atom), a phenyl ring (a six-membered carbon ring) with an acetyl group (CH3CO-), and a sulfonamide group (SO2NH2) attached to the nitrogen of the morpholine ring .


Chemical Reactions Analysis

Sulfonamides, including “this compound”, can undergo a variety of chemical reactions. They can act as bases, forming salts with acids, and as nucleophiles, reacting with electrophiles . They can also undergo hydrolysis under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Factors such as its solubility, melting point, boiling point, and stability would need to be determined experimentally .

Scientific Research Applications

Antimicrobial Properties

Modulation of Antibiotic Activity N-(3-acetylphenyl)morpholine-4-sulfonamide derivatives, specifically 4-(Phenylsulfonyl) morpholine, exhibit potential in modulating antibiotic activity against multidrug-resistant strains. One study highlighted the compound's interaction with standard and multi-resistant strains of various bacteria and fungi. Particularly, the combination of 4-(Phenylsulfonyl) morpholine with amikacin showcased a notable reduction in minimum inhibitory concentration (MIC) against P. aeruginosa, indicating its potential as a modulating agent in antibiotic therapy (Oliveira et al., 2015).

Chemosensing Capabilities

Dual Chemosensor for Metal Ions Research has explored the application of this compound derivatives as chemosensors. A compound bearing sulfonamide and morpholine functionalities was synthesized and characterized, demonstrating high sensitivity and selectivity for Cu2+ and Ag+ ions by switching solvent media. This indicates its utility as a multifunctional chemosensor, offering an innovative approach for monitoring multiple cations by altering solvent media (Hu et al., 2016).

Antifungal and Antimicrobial Properties

Synthesis and Antimicrobial Activity A study centered around the synthesis of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an important intermediate of the antibiotic drug linezolid, revealed that the synthesized compounds exhibit notable antimicrobial potency. The sulfonamide derivatives, in particular, were identified as potent antifungal agents, demonstrating the compound's relevance in the development of new antimicrobial agents (Janakiramudu et al., 2017).

Enzyme Inhibition and Potential Therapeutic Applications

Carbonic Anhydrase and Acetylcholinesterase Inhibition Compounds containing the this compound moiety have been investigated for their inhibitory effects on enzymes such as carbonic anhydrases and acetylcholinesterase. These studies suggest that these compounds may serve as potent inhibitors, offering therapeutic potential in conditions like Alzheimer's disease, where enzyme modulation can play a crucial role (Ozmen Ozgun et al., 2019).

Mechanism of Action

While the specific mechanism of action for “N-(3-acetylphenyl)morpholine-4-sulfonamide” is not known, sulfonamides in general are known to inhibit the synthesis of folic acid in bacteria, which is essential for their growth and reproduction .

Future Directions

The future directions for research on “N-(3-acetylphenyl)morpholine-4-sulfonamide” could include studying its potential uses in medicine, given the known antibacterial properties of sulfonamides . Additionally, further studies could be conducted to fully understand its physical and chemical properties, as well as its safety profile .

properties

IUPAC Name

N-(3-acetylphenyl)morpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-10(15)11-3-2-4-12(9-11)13-19(16,17)14-5-7-18-8-6-14/h2-4,9,13H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYHPOHPJCRSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49737130
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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